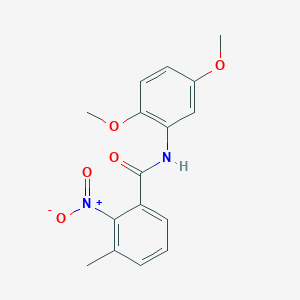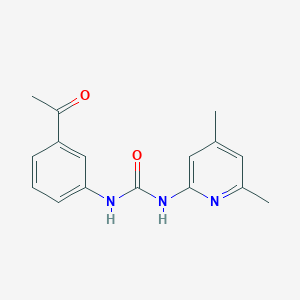![molecular formula C18H22N2O B5699944 N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylone is a synthetic cathinone that was first synthesized in 2014. It is a derivative of butylone, a cathinone that has been banned in many countries due to its harmful effects. Dibutylone is a white crystalline powder that is soluble in water and ethanol. It is often sold as a research chemical and is not intended for human consumption.
Mécanisme D'action
Dibutylone acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, preventing them from being taken back up into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Biochemical and physiological effects:
Dibutylone has been shown to have stimulant effects on the central nervous system. It can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, energy, and sociability. Dibutylone has been shown to have a shorter duration of action than other cathinones, lasting only 2-3 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylone has been used in scientific research as a tool for studying the effects of cathinones on the central nervous system. It has advantages over other cathinones in that it has a shorter duration of action, making it easier to study its effects. However, its use in lab experiments is limited by its potential for abuse and its lack of approved therapeutic uses.
Orientations Futures
There are many future directions for research on Dibutylone. One area of interest is its potential therapeutic effects in treating depression and anxiety. Another area of interest is its potential for abuse and addiction, and ways to mitigate these risks. Additionally, further research is needed to fully understand the mechanism of action of Dibutylone and its effects on the central nervous system.
Méthodes De Synthèse
Dibutylone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. In the reductive amination method, butylone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride. In the Mannich reaction, butylone is reacted with formaldehyde and dimethylamine to form Dibutylone.
Applications De Recherche Scientifique
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This can lead to increased feelings of euphoria, energy, and sociability. Dibutylone has also been studied for its potential therapeutic effects in treating depression and anxiety.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-20(2)17-13-11-16(12-14-17)19-18(21)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSNANZAIHOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)